Allopurinol

Description

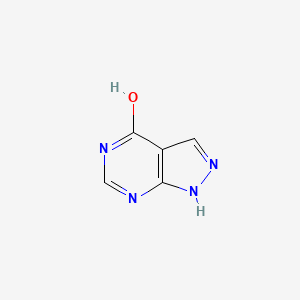

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Preclinical Profile of Allopurinol: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, has been the subject of extensive preclinical investigation to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, oxypurinol, across various preclinical models. Furthermore, it delves into the pharmacodynamic mechanisms of action, detailing its effects on key biomarkers and signaling pathways involved in uric acid metabolism and inflammation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of urate-lowering therapies.

Pharmacokinetics of this compound and Oxypurinol in Preclinical Models

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism to its primary active metabolite, oxypurinol. Oxypurinol exhibits a significantly longer half-life than the parent drug, contributing substantially to the overall therapeutic effect. The following tables summarize key pharmacokinetic parameters of this compound and oxypurinol in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Strain | Dose & Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |

| Rat | Wistar | 20 mg/kg, Oral | 0.66 | 3.7 ± 0.5 | 12.7 ± 2.1 | 1.39 | [1] |

| Dog | Beagle | 10 mg/kg, IV | - | - | - | >0.5 | [2] |

| Dog | Beagle | 15 mg/kg, Oral | ~1.0 | ~6.0 | - | ~1.0 | [2] |

| Rabbit | - | 2.5 mg/kg, IV | - | - | - | ~1.0 | [2] |

| Horse | - | 5 mg/kg, IV | - | - | 19.8 | 0.09 | [3] |

| Mouse | - | 78 mg/kg, Oral (LD50) | - | - | - | - | [4] |

Table 2: Pharmacokinetic Parameters of Oxypurinol in Preclinical Models

| Species | Strain | This compound Dose & Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |

| Rat | Wistar | 20 mg/kg, Oral | 2.0 | 13.7 ± 2.3 | 161.8 ± 25.4 | 6.11 | [1] |

| Dog | Beagle | 10 mg/kg, IV | ~2.0 | ~8.0 | - | ~5.0 | [2] |

| Dog | Beagle | 15 mg/kg, Oral | ~4.0 | ~10.0 | - | ~5.0 | [2] |

| Horse | - | 5 mg/kg, IV | - | - | 231 | 1.09 | [3] |

Pharmacodynamics of this compound in Preclinical Models

The primary pharmacodynamic effect of this compound is the reduction of serum and urinary uric acid levels through the inhibition of xanthine oxidase. Preclinical studies have consistently demonstrated the dose-dependent efficacy of this compound in various models of hyperuricemia and gout.

Table 3: Pharmacodynamic Effects of this compound in Preclinical Models

| Model | Species | This compound Dose | Key Findings | Reference |

| Potassium Oxonate-Induced Hyperuricemia | Rat | 5 mg/kg, Oral | Significantly reduced serum uric acid, creatinine, and BUN. | [5] |

| Potassium Oxonate-Induced Hyperuricemia | Rat | 10 mg/kg, Oral | Significantly reduced serum uric acid levels. | [6] |

| Monosodium Urate Crystal-Induced Arthritis | Mouse | Not Specified | Reduced inflammatory cytokine levels (IL-1β, TNF-α). | [7] |

| Fructose-Induced Hyperuricemia | Rabbit | 2 mg/kg/day, Oral | Significantly lowered serum uric acid levels over six weeks. | [8] |

Signaling Pathways

This compound's mechanism of action extends beyond simple enzyme inhibition, influencing inflammatory signaling pathways implicated in gouty arthritis.

Purine Metabolism and Xanthine Oxidase Inhibition

This compound, a structural analog of hypoxanthine, and its metabolite oxypurinol, an analog of xanthine, are potent inhibitors of xanthine oxidase. This enzyme catalyzes the final two steps of purine catabolism, leading to the production of uric acid. By inhibiting this enzyme, this compound effectively reduces the synthesis of uric acid.[9][10]

Figure 1: this compound's inhibition of xanthine oxidase in the purine metabolism pathway.

NLRP3 Inflammasome Pathway in Gout

Monosodium urate (MSU) crystals, which precipitate in the joints during gout, are recognized as a danger-associated molecular pattern (DAMP). Phagocytosis of MSU crystals by macrophages triggers the assembly and activation of the NLRP3 inflammasome. This multi-protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, perpetuating the inflammatory cascade characteristic of a gout flare.[11][12] this compound has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a direct anti-inflammatory effect in addition to its urate-lowering properties.[13]

Figure 2: this compound's inhibitory effect on the MSU crystal-induced NLRP3 inflammasome pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline standardized protocols for key experiments in this compound research.

Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study of this compound in rats.

References

- 1. unmc.edu [unmc.edu]

- 2. The pharmacokinetics or oral and intravenous this compound and intravenous oxypurinol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of allopurinol's role as a xanthine oxidase inhibitor. It covers the core mechanism of action, detailed experimental protocols for assessing its inhibitory effects, and a summary of its efficacy, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is a structural analogue of the natural purine base hypoxanthine.[1] Its primary therapeutic effect lies in its ability to inhibit xanthine oxidase, a key enzyme in the purine catabolism pathway.[2] This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting this enzyme, this compound reduces the production of uric acid, thereby preventing and treating conditions associated with hyperuricemia, such as gout.[1][3]

Following oral administration, this compound is rapidly metabolized to its major active metabolite, oxypurinol (also known as alloxanthine), primarily by aldehyde oxidase.[4][5] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a much longer elimination half-life (18–30 hours) compared to this compound (about 2 hours), making it responsible for the majority of this compound's therapeutic effect.[4]

The inhibitory mechanism is multifaceted. At lower concentrations, this compound acts as a competitive inhibitor of xanthine oxidase.[3] However, the enzyme hydroxylates this compound to form oxypurinol.[2] Oxypurinol then binds very tightly to a reduced form of the molybdenum center in the enzyme's active site, acting as a noncompetitive inhibitor.[3][6][7] This strong binding of oxypurinol leads to a prolonged and potent inhibition of the enzyme's activity.

Beyond its direct impact on uric acid synthesis, the inhibition of xanthine oxidase by this compound leads to an accumulation of hypoxanthine and xanthine.[4] Hypoxanthine can be salvaged back into the purine nucleotide pool, which may lead to feedback inhibition of de novo purine synthesis.[4]

Quantitative Data on this compound Efficacy

The inhibitory potency and clinical efficacy of this compound and its metabolite oxypurinol have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Xanthine Oxidase Inhibition

| Compound | IC50 Value | Ki Value | Inhibition Type | Source |

| This compound | 0.81 µM - 12.7 µg/mL | 2.12 µM | Competitive | [8][9] |

| Oxypurinol | - | - | Noncompetitive | [3] |

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration.

Table 2: Clinical Efficacy in Lowering Serum Urate Levels

| Study Design | This compound Dose | Baseline Serum Urate (mg/dL) | Final Serum Urate (mg/dL) | Percentage of Patients Reaching Target (<6 mg/dL) | Source |

| Randomized Controlled Trial (12 months) | Dose escalation | 7.15 (± 1.6) | 5.65 (in dose escalation group) | 69% | [10] |

| Randomized Controlled Trial (12 months) | Continued current dose (control) | 7.15 (± 1.6) | 6.81 (in control group) | 32% | [10] |

| Cochrane Review (vs. Febuxostat 80 mg) | Up to 300 mg daily | - | - | 38% | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing xanthine oxidase inhibition.

In Vitro Xanthine Oxidase Activity and Inhibition Assay

This protocol is based on spectrophotometric methods that measure the production of uric acid from xanthine.[12][13][14]

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine solution (substrate)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

This compound or other test inhibitors

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

Spectrophotometer capable of measuring absorbance at 290-295 nm

-

96-well microplate or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically around 0.01-0.1 units/mL.

-

Prepare a stock solution of xanthine in the same buffer. A typical substrate concentration is 150 µM.

-

Prepare stock solutions of this compound and other test compounds in DMSO. Further dilutions can be made in the phosphate buffer. Ensure the final DMSO concentration in the assay does not affect enzyme activity (typically <1%).

-

-

Assay Mixture Preparation:

-

In a 96-well plate or cuvette, add the following in order:

-

Potassium phosphate buffer

-

Test inhibitor solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).

-

Xanthine oxidase solution.

-

-

Mix gently and pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Start the enzymatic reaction by adding the xanthine substrate solution.

-

Immediately begin monitoring the increase in absorbance at 290 nm or 295 nm, which corresponds to the formation of uric acid.

-

Record the absorbance at regular intervals for a set period (e.g., 3-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Determination of Inhibition Type (Kinetic Analysis)

This protocol, an extension of the inhibition assay, is used to determine whether the inhibition is competitive, non-competitive, or mixed-type.[14][15]

Procedure:

-

Perform the xanthine oxidase inhibition assay as described above, but with a key modification: for each fixed concentration of the inhibitor, vary the concentration of the xanthine substrate.

-

Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Analyze the plot:

-

Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed inhibition: The lines will intersect at a point other than the axes.

-

Visualizations

Signaling Pathway

Caption: Purine metabolism pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for assessing xanthine oxidase inhibition.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. herbmedpharmacol.com [herbmedpharmacol.com]

- 10. A randomised controlled trial of the efficacy and safety of this compound dose escalation to achieve target serum urate in people with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revistabionatura.com [revistabionatura.com]

- 14. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Beyond Xanthine Oxidase: An In-depth Technical Guide to the Molecular Targets of Allopurinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its potent inhibition of xanthine oxidase. This action effectively curtails the production of uric acid, mitigating the clinical manifestations of these conditions. However, a growing body of evidence reveals that the pharmacological profile of this compound and its active metabolite, oxypurinol, extends beyond this singular target. This technical guide provides a comprehensive exploration of the molecular targets of this compound beyond xanthine oxidase, offering insights into its broader mechanisms of action that may contribute to its therapeutic effects and off-target interactions. We will delve into its influence on purine and pyrimidine metabolism, its antioxidant and anti-inflammatory properties, and its interactions with other key enzymes. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's multifaceted molecular interactions.

Modulation of Nucleotide Metabolism

This compound and its metabolites can significantly perturb the intricate pathways of purine and pyrimidine biosynthesis, not only as a direct consequence of xanthine oxidase inhibition but also through interactions with other key enzymes in these pathways.

Inhibition of Pyrimidine Biosynthesis

Feedback Inhibition of Purine Biosynthesis

The primary action of this compound, the inhibition of xanthine oxidase, leads to an accumulation of the purine bases hypoxanthine and xanthine[4]. The increased concentration of hypoxanthine allows for its greater salvage into inosine monophosphate (IMP) and subsequently into adenosine and guanosine monophosphates through the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[4]. This elevation in purine ribonucleotides is thought to exert feedback inhibition on amidophosphoribosyl transferase, the rate-limiting enzyme in de novo purine biosynthesis[4]. This secondary mechanism contributes to the overall reduction in purine synthesis. Quantitative data detailing the precise extent of this feedback inhibition in response to this compound therapy is not extensively characterized.

Interaction with Purine Nucleoside Phosphorylase (PNP)

Oxypurinol has been observed to exhibit weak allosteric inhibition of purine nucleoside phosphorylase (PNP)[5][6]. This compound-riboside, another metabolite, acts as a competitive inhibitor of PNP with a reported Ki of >200 μM[7]. While it is suggested that oxypurinol has a more potent inhibitory effect than this compound-riboside, a specific Ki value for oxypurinol has not been determined[6].

Antioxidant and Vasculoprotective Effects

Beyond its role in purine metabolism, this compound demonstrates significant antioxidant properties that contribute to its vasculoprotective effects, particularly in improving endothelial function. This activity is, at least in part, independent of its uric acid-lowering effect[8][9].

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound and oxypurinol are effective scavengers of hydroxyl radicals (•OH), some of the most reactive and damaging ROS. The second-order rate constants for these reactions have been determined, highlighting their potential to directly mitigate oxidative stress[10].

Improvement of Endothelial Function

Clinically, this compound has been shown to improve endothelial dysfunction in various conditions, including chronic heart failure and chronic kidney disease[11][12]. This improvement is attributed to a reduction in vascular oxidative stress rather than solely to the lowering of uric acid levels[8][9]. The proposed mechanism involves the decreased production of superoxide radicals by xanthine oxidase, leading to increased bioavailability of nitric oxide (NO), a key mediator of vasodilation[11].

Anti-inflammatory Mechanisms

This compound exerts anti-inflammatory effects that are increasingly being recognized as a crucial component of its therapeutic profile. These effects are mediated through the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. While the precise molecular interactions are still under investigation, this compound is thought to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Attenuation of NLRP3 Inflammasome Activation

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome in fibroblast-like synoviocytes stimulated with uric acid, an effect associated with a reduction in ROS production[13].

Metabolism of this compound by Aldehyde Oxidase

While xanthine oxidase can metabolize this compound, the primary enzyme responsible for its conversion to the active metabolite oxypurinol is aldehyde oxidase (AOX1)[4][14][15]. This metabolic pathway is crucial for the therapeutic efficacy of this compound, as oxypurinol has a much longer half-life than its parent compound[2][16].

Quantitative Data Summary

The following tables summarize the available quantitative data for the molecular interactions of this compound and its metabolites beyond xanthine oxidase.

| Target | Ligand | Parameter | Value | Organism/System | Reference |

| Hydroxyl Radical (•OH) | This compound | k2 (Rate Constant) | ~1 x 10⁹ M⁻¹s⁻¹ | In vitro | [10] |

| Hydroxyl Radical (•OH) | Oxypurinol | k2 (Rate Constant) | ~4 x 10⁹ M⁻¹s⁻¹ | In vitro | [10] |

| Purine Nucleoside Phosphorylase (PNP) | This compound-riboside | Ki | >200 μM | In vitro | [7] |

| Aldehyde Oxidase (AOX1) | This compound | Km | 1.1 mM | In vitro | [17][18] |

| Xanthine Oxidase (for metabolism) | This compound | Km | 0.5 mM | In vitro | [17][18] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the non-xanthine oxidase targets of this compound.

Assay for Orotate Phosphoribosyltransferase (OPRT) and Orotidylic Decarboxylase (ODC) Activity

-

Principle: The activity of OPRT is determined by measuring the consumption of its substrate, orotic acid. ODC activity is measured by the decarboxylation of orotidine monophosphate (OMP) to uridine monophosphate (UMP).

-

General Protocol (OPRT):

-

A cell lysate (e.g., from HeLa cells) is prepared.

-

Orotic acid is added to the lysate to initiate the enzymatic reaction.

-

At various time points, aliquots of the reaction mixture are taken.

-

The reaction is stopped, and the remaining orotic acid is quantified. One method involves a fluorogenic reaction with 4-trifluoromethylbenzamidoxime (4-TFMBAO), where the decrease in fluorescence correlates with OPRT activity[19][20][21][22].

-

-

General Protocol (ODC):

-

The assay mixture typically contains a buffer, the substrate OMP, and the enzyme source (e.g., purified enzyme or cell lysate).

-

The reaction is monitored by the decrease in absorbance at a specific wavelength (e.g., 282-300 nm) corresponding to the conversion of OMP to UMP[23].

-

For studying the effect of this compound, its metabolites (e.g., this compound ribonucleotide) would be included in the reaction mixture.

-

Assay for NF-κB Activation (Nuclear Translocation)

-

Principle: In its inactive state, NF-κB resides in the cytoplasm bound to its inhibitor, IκB. Upon activation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized and quantified.

-

General Protocol:

-

Cells (e.g., HeLa cells or macrophages) are cultured and seeded in multi-well plates.

-

Cells are pre-treated with this compound or vehicle control for a specified duration.

-

NF-κB activation is stimulated with an appropriate agent (e.g., TNF-α or IL-1α).

-

Cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using a primary antibody against an NF-κB subunit (e.g., p65/RelA) and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using high-content fluorescence microscopy.

-

Image analysis software is used to quantify the fluorescence intensity of NF-κB in the cytoplasm and nucleus, allowing for the determination of the extent of nuclear translocation.

-

Assay for NLRP3 Inflammasome Activation

-

Principle: NLRP3 inflammasome activation is a two-step process: priming and activation. Activation leads to the cleavage of caspase-1 and the subsequent maturation and release of IL-1β. These downstream events are measured to assess inflammasome activity.

-

General Protocol:

-

Immune cells, such as bone marrow-derived macrophages (BMDMs) or fibroblast-like synoviocytes (FLS), are cultured.

-

Priming (Signal 1): Cells are treated with a priming agent, typically lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.

-

Cells are then treated with this compound or a vehicle control.

-

Activation (Signal 2): An NLRP3 activator, such as monosodium urate (MSU) crystals or nigericin, is added to trigger inflammasome assembly and activation.

-

The cell culture supernatant is collected to measure the levels of secreted IL-1β and caspase-1 activity using ELISA or specific activity assays.

-

Cell lysates can be analyzed by Western blotting to detect the cleaved forms of caspase-1 and IL-1β, as well as the expression levels of NLRP3 and ASC.

-

ROS production can be measured using fluorescent probes like DCFH-DA via flow cytometry.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's metabolic pathways and interactions with nucleotide synthesis.

Caption: this compound's modulation of NF-κB and NLRP3 inflammasome pathways.

Caption: Workflow for assessing this compound's effect on NLRP3 inflammasome activation.

Conclusion

The therapeutic actions of this compound are more complex than its well-established role as a xanthine oxidase inhibitor. This guide has illuminated several additional molecular targets and pathways through which this compound and its metabolites may exert their effects. These include the modulation of purine and pyrimidine biosynthesis, direct antioxidant activity through the scavenging of reactive oxygen species, and the attenuation of key inflammatory signaling cascades involving NF-κB and the NLRP3 inflammasome.

While quantitative data for some of these interactions, particularly the inhibition constants for enzymes in the pyrimidine pathway, remain to be fully elucidated, the existing evidence strongly supports a broader pharmacological profile for this compound. A deeper understanding of these off-target effects is paramount for the rational design of new therapeutic strategies and for anticipating potential drug-drug interactions. Further research is warranted to precisely quantify the contributions of these alternative mechanisms to the overall clinical efficacy and safety profile of this compound. This will undoubtedly pave the way for optimizing its current use and exploring new therapeutic applications for this long-standing medication.

References

- 1. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: alteration in pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the coordinate activity and liability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Mechanistic study of this compound oxidation using aldehyde oxidase, xanthine oxidase and cytochrome P450 enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound and oxypurinol are hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 15. ClinPGx [clinpgx.org]

- 16. Oxypurinol, this compound and this compound-1-riboside in plasma following an acute overdose of this compound in a patient with advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of this compound-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Free radical scavenging and antioxidant activity of this compound and oxypurinol in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. This compound enhances the activity of hypoxanthine-guanine phosphoribosyltransferase in inflammatory bowel disease patients during low-dose thiopurine therapy: preliminary data of an ongoing series - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allopurinol and its Active Metabolite Oxypurinol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and analytical methodologies related to allopurinol and its primary active metabolite, oxypurinol. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical research.

Core Concepts: Pharmacokinetics and Pharmacodynamics

This compound is a cornerstone in the management of hyperuricemia and gout.[1] Its therapeutic efficacy is largely attributed to its active metabolite, oxypurinol.[1][2] Understanding the distinct and synergistic roles of both compounds is critical for effective research and development.

Pharmacokinetic Profile

This compound is rapidly absorbed and metabolized to oxypurinol, which has a significantly longer half-life and is primarily responsible for the sustained therapeutic effect.[3][4] The following tables summarize the key pharmacokinetic parameters for both this compound and oxypurinol in humans with normal renal function.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | 79 ± 20% | [1][3] |

| Elimination Half-life (t½) | 1.2 ± 0.3 hours | [1][3] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | [1][3] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | [1][3] |

| Protein Binding | Negligible | [2][5] |

Table 2: Pharmacokinetic Parameters of Oxypurinol

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 23.3 ± 6.0 hours | [1][3] |

| Apparent Oral Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | [1][3] |

| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 L/kg | [1][3] |

| Renal Clearance (CLR) relative to Creatinine Clearance | 0.19 ± 0.06 | [1][3] |

| Protein Binding | Negligible | [2][5] |

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound and oxypurinol is the inhibition of xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism leading to the production of uric acid.[2][6]

Table 3: Pharmacodynamic Parameters of this compound and Oxypurinol

| Parameter | Compound | Value | Reference |

| IC50 for Xanthine Oxidase | This compound | 0.2-50 µM | [7] |

| Therapeutic Plasma Concentration | Oxypurinol | 30-100 µmol/L (5-15 mg/L) | [8][9] |

| Target Plasma Concentration for Gout Management | Oxypurinol | >100 µmol/L (>15.2 mg/L) |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by modulating the purine metabolism pathway. A structural analog of hypoxanthine, this compound, and its metabolite oxypurinol, are potent inhibitors of xanthine oxidase.[2][6]

The logical relationship of this compound's metabolism and its inhibitory action on xanthine oxidase is a key aspect of its pharmacology.

Experimental Protocols for Quantification in Biological Matrices

Accurate quantification of this compound and oxypurinol in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC-UV Method for Human Serum

This section details a validated HPLC-UV method for the simultaneous quantification of this compound and oxypurinol in human serum.

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., Acyclovir).

-

Precipitate proteins by adding a suitable agent (e.g., trichloroacetic acid).[7]

-

Vortex the mixture and centrifuge.

-

The supernatant is collected for analysis.

-

-

Chromatographic Conditions:

-

Validation Parameters:

-

Linearity: 0.5-10 mg/L for this compound and 1-40 mg/L for oxypurinol.

-

Lower Limit of Quantification (LLOQ): 0.5 mg/L for this compound and 1 mg/L for oxypurinol.

-

Precision and Accuracy: Intra- and inter-day precision with coefficients of variation <15% and accuracy within ±15%.

-

LC-MS/MS Method for Human Plasma

A highly sensitive and specific LC-MS/MS method for the simultaneous determination of this compound and oxypurinol in human plasma is described below.

-

Sample Preparation:

-

To 100 µL of plasma, add a deuterated internal standard (e.g., this compound-d2).

-

Perform protein precipitation with acetonitrile containing 1.0% formic acid.

-

Vortex and centrifuge the sample.

-

Evaporate the supernatant to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Hypersil Gold C18 column (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 137.0 → 109.9.

-

Oxypurinol: m/z 153.1 → 136.0.

-

This compound-d2 (IS): m/z 139.0 → 111.9.

-

-

-

Validation Parameters:

-

Linearity: 60.0-6000 ng/mL for this compound and 80.0-8000 ng/mL for oxypurinol.

-

Recovery: 85.36% to 91.20% for both analytes and the internal standard.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound and oxypurinol in plasma samples using LC-MS/MS.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. longdom.org [longdom.org]

- 3. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Allopurinol's Impact on Endothelial Function and Vascular Oxidative Stress: A Technical Guide

Abstract

Endothelial dysfunction, an early event in the pathogenesis of atherosclerosis and cardiovascular disease, is strongly linked to vascular oxidative stress. Allopurinol, a structural isomer of hypoxanthine, is a well-established inhibitor of the enzyme xanthine oxidase (XO), primarily used for the treatment of hyperuricemia and gout. Emerging evidence, however, highlights a significant role for this compound in improving endothelial function. This effect is now understood to be mediated predominantly by the drug's potent antioxidant properties, stemming from the reduction of XO-derived reactive oxygen species (ROS), rather than its urate-lowering action. This technical guide provides an in-depth analysis of the mechanisms, quantitative evidence, and experimental protocols relevant to understanding this compound's impact on the vascular endothelium. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.

The Xanthine Oxidase Pathway and Vascular Oxidative Stress

The enzyme xanthine oxidase (XO) is a critical source of reactive oxygen species within the vascular wall.[1][2] It catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. During this process, molecular oxygen is reduced, leading to the generation of superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂).[1]

In a state of vascular health, nitric oxide (NO), synthesized by endothelial nitric oxide synthase (eNOS), is a key signaling molecule that promotes vasodilation and inhibits inflammation and platelet aggregation. However, the superoxide anion produced by XO can rapidly react with and scavenge NO, forming peroxynitrite (ONOO⁻).[1] This reaction has two major pathological consequences: it drastically reduces the bioavailability of NO, impairing endothelium-dependent vasodilation, and it generates peroxynitrite, a potent oxidant that can cause further cellular damage. This cascade is a central mechanism by which increased XO activity contributes to endothelial dysfunction.[3][4]

This compound's Mechanism of Action on the Endothelium

This compound functions as a competitive inhibitor of xanthine oxidase. By binding to the enzyme's active site, it prevents the metabolism of purines and, crucially, abrogates the associated production of ROS.[4] This reduction in vascular oxidative stress is the primary mechanism by which this compound improves endothelial function.[4][5] By decreasing superoxide levels, this compound prevents the scavenging of NO, thereby increasing its bioavailability and restoring endothelium-dependent vasodilation.[4]

A key finding in the field is that this beneficial vascular effect is independent of uric acid reduction.[5][6] Studies comparing this compound with uricosuric agents (drugs that lower uric acid by increasing its excretion, such as probenecid) have shown that while both effectively lower serum urate, only this compound improves endothelial function.[4][6] This demonstrates that the therapeutic benefit is derived from the inhibition of ROS production, not the reduction of circulating uric acid.

Quantitative Evidence from Clinical Studies

Numerous clinical trials and meta-analyses have quantified the effects of this compound on endothelial function and oxidative stress. The data consistently show significant improvements in vascular reactivity and reductions in biomarkers of oxidative damage.

Impact on Endothelial Function

Endothelial function is most commonly assessed by measuring flow-mediated dilation (FMD) of the brachial artery or by forearm blood flow (FBF) responses to acetylcholine.

| Study Type | Patient Population | No. of Subjects | This compound Effect on Endothelial Function | Reference |

| Meta-analysis | Chronic Heart Failure (CHF) | 197 | Significant Improvement : Standardized Mean Difference (SMD) = 0.776 | [7] |

| Meta-analysis | Chronic Kidney Disease (CKD) | 183 | Significant Improvement : SMD = 0.350 | [7] |

| Meta-analysis | Type 2 Diabetes Mellitus | 170 | No significant effect | [7] |

| Meta-analysis | Various (10 RCTs) | 670 | Significant FMD Increase : Weighted Mean Difference (WMD) = 1.79% | [8][9] |

| Meta-analysis | Various (22 studies) | 1472 | Significant FMD Increase : WMD = 1.46% | [10] |

Table 1: Summary of Meta-Analyses on this compound and Endothelial Function

Dose-ranging studies have been particularly insightful, demonstrating a clear dose-response relationship.

| Patient Population | Treatment Group | Forearm Blood Flow (% change from baseline) | Key Finding | Reference |

| Chronic Heart Failure | Placebo | 73.96 ± 10.29 | Dose-dependent improvement in endothelial function. | [6] |

| This compound 300 mg/day | 152.10 ± 18.21 | [6] | ||

| This compound 600 mg/day | 240.31 ± 38.19 | [6] |

Table 2: Dose-Response Effect of this compound on Endothelium-Dependent Vasodilation

Impact on Oxidative Stress Markers

The improvement in endothelial function is accompanied by a reduction in circulating biomarkers of oxidative stress.

| Study Population | Biomarker | Treatment | Result | Reference |

| Chronic Heart Failure | Plasma Malondialdehyde (MDA) | This compound 300 mg/day | Significant Reduction : 346 nmol/L vs 461 nmol/L (Placebo) | [11] |

| Chronic Heart Failure | Plasma Allantoin | This compound 300 mg/day | Significant Reduction : 20% decrease from baseline | [1][3] |

| Chronic Kidney Disease | Serum Malondialdehyde (MDA) | This compound | Significant Reduction : 87 nmol/L vs 108 nmol/L (Baseline) | [12] |

Table 3: Effect of this compound on Biomarkers of Oxidative Stress

Key Experimental Protocols

The assessment of endothelial function and oxidative stress requires specific and validated methodologies.

Assessment of Endothelial Function

Flow-Mediated Dilation (FMD) FMD is a non-invasive ultrasound-based technique that measures the ability of an artery to dilate in response to an increase in blood flow and shear stress.[13] It is a widely accepted measure of NO bioavailability and endothelial health.

-

Protocol Outline:

-

Baseline Measurement: A high-frequency ultrasound probe is used to acquire a clear longitudinal image of the brachial artery. Baseline diameter and blood flow velocity are recorded.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the ultrasound probe and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This occludes arterial inflow and induces ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated. The resulting surge in blood flow (reactive hyperemia) increases shear stress on the endothelium, stimulating NO release and causing vasodilation.

-

Data Acquisition: The brachial artery diameter is continuously monitored for 2-3 minutes post-deflation. The peak diameter is identified, typically occurring 60-90 seconds after cuff release.

-

Calculation: FMD is calculated as the percentage change in artery diameter from baseline to its peak post-occlusion. FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Venous Occlusion Plethysmography This invasive technique provides a detailed assessment of vascular reactivity in the forearm microcirculation by measuring blood flow changes in response to infused vasoactive drugs.[6][11]

-

Protocol Outline:

-

Cannulation: A cannula is inserted into the brachial artery of one arm for drug infusion.

-

Plethysmography Setup: Strain gauges are placed around both forearms to measure changes in circumference, which correlate with blood volume and flow.

-

Drug Infusion: Vasoactive agents are infused at increasing doses.

-

Flow Measurement: During infusions, cuffs on the wrist are inflated to exclude hand circulation, and cuffs on the upper arm are cyclically inflated to venous occlusion pressure, causing the forearm to swell with arterial inflow. The rate of this swelling is measured by the strain gauge to determine forearm blood flow (FBF), typically expressed in mL/100mL/min.

-

Assessment of Vascular Oxidative Stress

Measurement of Lipid Peroxidation Products ROS-mediated damage to lipids generates stable byproducts that can be measured in plasma, serum, or urine as biomarkers of systemic oxidative stress.

-

Malondialdehyde (MDA): Often measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[15] In this colorimetric assay, MDA (a product of lipid peroxidation) reacts with thiobarbituric acid under high temperature and acidic conditions to form a pink-colored complex, which is quantified spectrophotometrically.[15]

-

F2-Isoprostanes: These prostaglandin-like compounds are formed from the free radical-catalyzed peroxidation of arachidonic acid.[16] They are considered a highly accurate and specific marker of lipid peroxidation and can be measured using techniques like enzyme-linked immunosorbent assay (ELISA) or gas chromatography-mass spectrometry (GC-MS).[15][16]

In Vivo Assessment with Vitamin C Co-infusion Vitamin C (ascorbic acid) is a potent antioxidant that can scavenge superoxide. This property is used as a pharmacological tool during plethysmography to probe for the presence of oxidative stress.[4]

-

Protocol Rationale: If endothelial dysfunction is caused by excess superoxide scavenging NO, then co-infusing Vitamin C with acetylcholine should neutralize the superoxide, increase NO availability, and improve the vasodilatory response. The degree of improvement reflects the extent of superoxide-mediated dysfunction.

-

Experimental Logic: A study by George et al. (2006) elegantly used this technique.[5][6] They found that in patients on placebo or 300 mg this compound, Vitamin C co-infusion significantly improved FBF, indicating residual oxidative stress. However, in patients treated with 600 mg this compound, Vitamin C provided no additional benefit.[6] This demonstrated that the high dose of this compound had so profoundly reduced vascular oxidative stress that there was no longer a significant superoxide burden for Vitamin C to neutralize.[5][6]

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. High-dose this compound improves endothelial function by profoundly reducing vascular oxidative stress and not by lowering uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on Endothelial Function: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 10. Efficacy of this compound in Improving Endothelial Dysfunction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. Overview of the Assessment of Endothelial Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout for decades, is now emerging as a molecule of significant interest in a spectrum of non-gout-related pathologies. Its primary mechanism, the inhibition of xanthine oxidase, not only curtails uric acid production but also mitigates oxidative stress, a key pathogenic driver in cardiovascular, renal, and neurological diseases. This technical guide delves into the expanding evidence base for this compound's therapeutic potential beyond gout, providing a comprehensive overview of its effects in cardiovascular diseases, chronic kidney disease, and neurological disorders. We present quantitative data from key clinical trials, detailed experimental protocols for assessing its biochemical and physiological effects, and visualizations of the core signaling pathways influenced by this compound. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the repurposing and further development of this compound and other xanthine oxidase inhibitors.

Introduction: Beyond Uric Acid Reduction

This compound is a structural analogue of hypoxanthine and a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid. While its efficacy in preventing gout attacks is well-established, a growing body of research highlights the pleiotropic effects of this compound, primarily stemming from its ability to reduce the generation of reactive oxygen species (ROS) during the conversion of hypoxanthine to xanthine and xanthine to uric acid. This antioxidant property positions this compound as a promising therapeutic agent for conditions where oxidative stress plays a pivotal pathophysiological role.

Cardiovascular Diseases

The role of oxidative stress in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure, is well-documented. Xanthine oxidase is a significant source of vascular oxidative stress, contributing to endothelial dysfunction, inflammation, and myocardial injury.

Quantitative Data from Clinical Trials

The efficacy of this compound in improving cardiovascular outcomes has been investigated in numerous clinical trials. While some larger trials have yielded neutral results, several smaller and meta-analytic studies suggest potential benefits, particularly in specific patient populations.

| Study/Meta-analysis | Population | Intervention | Key Quantitative Outcomes |

| ALL-HEART (2022) [1][2][3] | 5,721 patients with ischemic heart disease | This compound (up to 600 mg/day) vs. usual care | Primary outcome (composite of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death): 11.0% in this compound group vs. 11.3% in usual care group (HR 1.04, 95% CI 0.89 to 1.21). All-cause mortality: 10.1% vs. 10.6% (HR 1.02, 95% CI 0.87 to 1.20). |

| Meta-analysis (2023) [4] | 21 RCTs (22,806 patients) with cardiovascular disease | This compound vs. placebo/usual care | Cardiovascular death: RR 0.60 (95% CI 0.33–1.11). All-cause death: RR 0.90 (95% CI 0.72–1.12). |

| Meta-analysis (2018) [5] | 10 RCTs (670 subjects) | This compound vs. placebo | Flow-mediated dilation (FMD): Weighted mean difference of 1.79% (95% CI 1.01–2.56). |

| Study in Metabolic Syndrome (2008) [6] | 50 patients with metabolic syndrome | This compound (300 mg/day) vs. placebo for 1 month | FMD increased from 8.0 ± 0.5% to 11.8 ± 0.6% in the this compound group. Malondialdehyde (MDA) levels were significantly reduced. Myeloperoxidase levels were reduced from 56.1 ± 3.4 ng/ml to 44.4 ± 2.4 ng/ml. |

| Study in Chronic Heart Failure (2002) [7] | 11 patients with chronic heart failure | This compound (300 mg/day) vs. placebo for 1 month | Forearm blood flow response to acetylcholine increased by 181 ± 19% with this compound vs. 120 ± 22% with placebo. Plasma MDA was reduced (346 ± 128 nmol/L vs. 461 ± 101 nmol/L). |

Key Experimental Protocols

Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide (NO). A temporary occlusion of the brachial artery induces ischemia, and the subsequent reperfusion leads to a shear stress-induced release of NO and vasodilation.

Protocol Outline: [8][9][10][11][12]

-

Patient Preparation: Patients should fast for at least 8-12 hours and refrain from smoking, caffeine, and vigorous exercise for at least 24 hours before the measurement.

-

Positioning: The patient lies supine in a quiet, temperature-controlled room. The arm is extended and supported.

-

Baseline Imaging: A high-resolution ultrasound transducer (7-12 MHz) is used to obtain a longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded for at least 1 minute.

-

Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously recorded for at least 3 minutes.

-

Data Analysis: The FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.

Principle: Ligation of a coronary artery in an animal model mimics human myocardial infarction, allowing for the investigation of therapeutic interventions on infarct size and cardiac function.

Protocol Outline (Canine Model): [6][13][14]

-

Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.

-

Instrumentation: Catheters are placed to monitor blood pressure and heart rate. A snare occluder is placed around the left circumflex coronary artery.

-

Ischemia: The coronary artery is occluded for a defined period (e.g., 90 minutes).

-

Reperfusion: The snare is released to allow for reperfusion (e.g., 6 hours).

-

This compound Administration: this compound can be administered intravenously or orally at various time points before ischemia and/or during reperfusion. A common regimen is a pre-treatment dose followed by a dose just before occlusion.[13]

-

Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk is delineated by perfusing the coronary arteries with a dye, and the infarcted tissue is identified using a stain such as triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.

Signaling Pathway Visualization

Caption: this compound's mechanism in improving endothelial function.

Chronic Kidney Disease (CKD)

Hyperuricemia is a common finding in patients with CKD and has been implicated in its progression. The proposed mechanisms include uric acid-induced endothelial dysfunction, inflammation, and activation of the renin-angiotensin system.

Quantitative Data from Clinical Trials

The impact of this compound on the progression of CKD has been a subject of intense research, with some studies showing a benefit while others report neutral findings.

| Study/Meta-analysis | Population | Intervention | Key Quantitative Outcomes |

| CKD-FIX (2020) [5][15][16] | 369 patients with stage 3 or 4 CKD | This compound (100-300 mg/day) vs. placebo | Change in eGFR: -3.33 ml/min/1.73m² per year in this compound group vs. -3.23 ml/min/1.73m² per year in placebo group (p=0.85). |

| PERL (2020) [15] | 267 patients with type 1 diabetes and early-to-moderate diabetic kidney disease | This compound (200-400 mg/day) vs. placebo | No significant difference in the decline of eGFR between groups. |